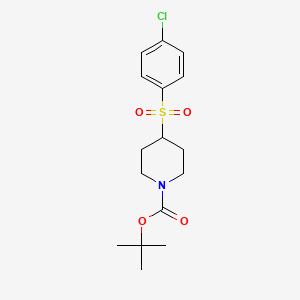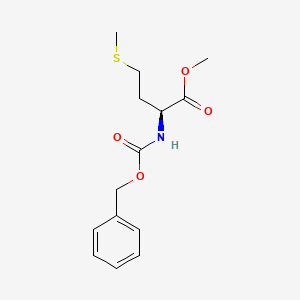![molecular formula C19H20BNO2 B1589765 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile CAS No. 406482-72-2](/img/structure/B1589765.png)
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
The compound “4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile” is an organic compound. It is part of the boronic acid pinacol ester group, which is commonly used in Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound involves a biphenyl group attached to a carbonitrile group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure could not be found in the available resources.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystal Structure Analysis : The compound has been utilized in the synthesis of boric acid ester intermediates, involving benzene rings. It has been synthesized through a three-step substitution reaction and characterized using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations further confirmed the molecular structures, demonstrating consistency with the crystal structures obtained from X-ray diffraction (Huang et al., 2021).
Molecular Structure and Physicochemical Properties
- Density Functional Theory (DFT) Studies : DFT has been employed to calculate the molecular structures of compounds containing this moiety. The conformational analysis indicates that the molecular structures optimized by DFT are consistent with the structures determined by single crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals have also been investigated to reveal some physicochemical properties of the compounds (Huang et al., 2021).
Applications in Material Sciences
- Synthesis of Boronate-Based Fluorescence Probes : The compound has been applied in the design of boronate-based fluorescence probes for detecting hydrogen peroxide. These probes display various fluorescence responses towards H2O2 due to the loss of intramolecular charge transfer (ICT) excited state, with potential applications in explosive detection and cellular imaging (Lampard et al., 2018).
Advanced Material Synthesis
- Synthesis of Conjugated Polymers : This moiety has been used in the synthesis of deeply colored polymers containing isoDPP units in the main chain. These polymers have been synthesized through palladium-catalyzed polycondensation, showing potential for applications in the materials field due to their solubility in organic solvents and high molecular weights (Welterlich et al., 2012).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, which may influence the function of the target molecules .
Biochemical Pathways
Boronic acids and their esters are known to interact with various biological pathways through their ability to form boronate complexes with diols in biological systems .
Result of Action
The ability of boronic acids and their esters to form boronate complexes with diols in biological systems can influence the function of the target molecules .
Action Environment
It is known that the reactivity of boronic acids and their esters can be influenced by factors such as ph and the presence of diols .
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIRDLIFFOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473866 | |
| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-72-2 | |
| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)








![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)


![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)

